1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine -

1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Catalog Number: EVT-4393583
CAS Number:
Molecular Formula: C23H29F3N4O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a potent and selective allosteric noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5). [] CCR5 is a receptor found on the surface of certain immune cells, and it plays a crucial role in HIV infection. Antagonists of CCR5 block the virus from binding to the receptor and entering cells, thus inhibiting HIV infection. INCB9471 is a specific example of a CCR5 antagonist, and it has shown promising results in clinical trials for reducing viral load in HIV-infected individuals. []

Applications

The primary scientific application of 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine (INCB9471) is as a potential therapeutic for HIV-1 infection. [] Its potent and specific inhibition of CCR5 prevents the virus from entering target cells, effectively reducing viral load in infected individuals. [] The abstract reports INCB9471's success in Phase I and II human clinical trials for viral load reduction. [] Additionally, the unique binding site of INCB9471 on CCR5, distinct from other known CCR5 antagonists like UK427857 (maraviroc), suggests potential for overcoming drug-resistant HIV-1 strains. []

(Z)-(4-Bromophenyl){1′-[(2,4-Dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-Ethyloxime (Sch-C)

    Compound Description: (Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C, also known as SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. It displays potent antiviral activity against HIV-1 by blocking the binding of chemokines like MIP-1α and RANTES to CCR5.

    Relevance: Both Sch-C and 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine are classified as CCR5 antagonists, implying structural similarities related to their interaction with the CCR5 receptor. While the exact binding sites may differ, their shared mechanism of action as CCR5 antagonists suggests potential overlapping pharmacophoric features.

4,6-Dimethyl-5-{[4-Methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D)

    Compound Description: 4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D, also known as SCH 417,690 or vicriviroc) is another potent, highly selective, and orally bioavailable CCR5 antagonist. It acts as an HIV-1 inhibitor by preventing viral entry into target cells. Sch-D has undergone clinical trials.

    Relevance: Sch-D shares the piperazine and piperidine ring systems with 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine. Additionally, both compounds contain a trifluoromethylphenyl group, albeit at different positions on the phenyl ring. These structural similarities likely contribute to their shared activity as CCR5 antagonists.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: 4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857, also known as maraviroc) is a noncompetitive allosteric CCR5 antagonist used in clinical trials. Like other CCR5 antagonists, it inhibits HIV-1 infection by blocking chemokine binding to the receptor.

    Relevance: Although UK-427,857 differs significantly in structure from 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine, they both function as CCR5 antagonists. This suggests that despite structural variations, certain pharmacophoric elements allowing interaction with the CCR5 allosteric binding site might be present in both molecules.

N,N-Dimethyl-N-[4-[[[2-(4-Methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium Chloride (TAK-779)

    Compound Description: N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779) is a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of chemokines to CCR5, leading to inhibition of HIV-1 infection.

    Relevance: TAK-779 belongs to the same class of CCR5 antagonists as 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine. This shared mechanism of action points toward potential common structural features that contribute to their interaction with the CCR5 receptor.

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine Dihydrochloride (INCB9471)

    Compound Description: 5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471) is a potent and selective allosteric noncompetitive CCR5 inhibitor. It demonstrates strong antiviral activity against R5-HIV-1 strains and inhibits monocyte migration. INCB9471 has shown promising results in phase I and II clinical trials for viral load reduction.

    Relevance: INCB9471, similar to 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine, is a potent CCR5 antagonist. Notably, both compounds possess a piperazine ring and a trifluoromethyl group, suggesting these structural components might play a role in their binding to CCR5.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic Acid Hydrochloride (873140)

    Compound Description: 4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140, also known as aplaviroc) is a potent allosteric noncompetitive CCR5 antagonist with strong antiviral activity against HIV-1. It functions by blocking the binding of chemokines (MIP-1α and RANTES) to the CCR5 receptor.

    Relevance: While the structure of 873140 differs considerably from 1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine, their shared function as CCR5 antagonists indicates a potential for overlapping pharmacophoric features that facilitate interaction with the allosteric binding site on the CCR5 receptor.

Properties

Product Name

1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone

Molecular Formula

C23H29F3N4O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C23H29F3N4O2/c1-16(2)20-14-21(32-27-20)22(31)30-8-4-7-19(15-30)29-11-9-28(10-12-29)18-6-3-5-17(13-18)23(24,25)26/h3,5-6,13-14,16,19H,4,7-12,15H2,1-2H3

InChI Key

BTKHHRSABYTGSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.